![molecular formula C8H7BrO4S B2504035 [(3-溴苯基)磺酰基]乙酸 CAS No. 3937-93-7](/img/structure/B2504035.png)

[(3-溴苯基)磺酰基]乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

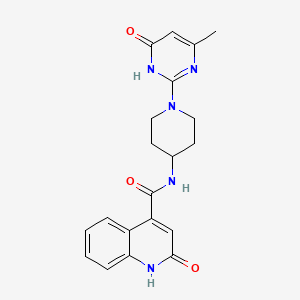

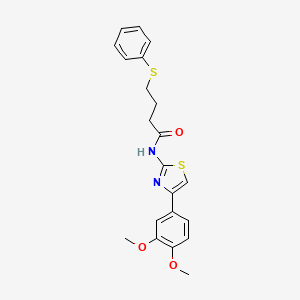

[(3-Bromophenyl)sulfonyl]acetic acid is a chemical compound that is likely to possess a bromine atom attached to a phenyl ring which is further connected to a sulfonyl group and an acetic acid moiety. The presence of the bromine atom suggests that it could have electron-withdrawing properties, while the acetic acid moiety may have electron-donating characteristics. This compound could be of interest in various chemical reactions due to the presence of reactive functional groups.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been demonstrated in the literature. For instance, 2-(3-Bromo-4-methoxyphenyl)acetic acid was synthesized by regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid . This suggests that a similar approach could be employed for the synthesis of [(3-Bromophenyl)sulfonyl]acetic acid, potentially involving the sulfonylation of an appropriate precursor in the presence of a sulfonylating agent.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, shows that the substituents on the phenyl ring can influence the overall geometry of the molecule. The methoxy and acetyl groups in this compound are nearly coplanar with the phenyl ring, while the bromine atom causes a deviation due to its electron-withdrawing nature . This information can be extrapolated to suggest that in [(3-Bromophenyl)sulfonyl]acetic acid, similar electronic effects and steric hindrance might influence the molecular geometry.

Chemical Reactions Analysis

The reactivity of sulfoxides and related sulfonyl compounds has been extensively studied. Diaryl sulfoxides, for example, undergo oxygen exchange and racemization reactions with acetic anhydride, and these reactions are catalyzed by both Brønsted and Lewis acids . Additionally, sulfonylation reactions have been reported, such as the acetic acid-mediated sulfonylation of allenylphosphine oxides . These studies indicate that [(3-Bromophenyl)sulfonyl]acetic acid could participate in similar reactions, potentially acting as a sulfonylating agent or undergoing transformations involving its sulfonyl group.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of [(3-Bromophenyl)sulfonyl]acetic acid are not detailed in the provided papers, the properties of structurally similar compounds can offer insights. For example, the presence of a bromine atom is known to influence the electron density and reactivity of the phenyl ring . The sulfonyl group is typically a good leaving group, which could make the compound reactive in nucleophilic substitution reactions . The acetic acid moiety could be involved in hydrogen bonding, affecting the compound's solubility and boiling point .

科学研究应用

溴酚的抗氧化活性

从海藻中分离得到的溴酚表现出有效的抗氧化活性。例如,来自红藻Rhodomela confervoides的溴酚表现出强烈的自由基清除活性,表明其作为天然抗氧化剂防止食品氧化变质的潜力(李等人,2011)。

催化应用

磺化的微孔有机-无机杂化物已被开发为强布朗斯特酸,在催化中具有应用。这些材料在温和条件下能够进行缩合和裂解反应,表明磺化化合物在工业催化中的潜在效用(王、海辛和克利尔菲尔德,2003)。类似地,磺化的多孔芳香骨架已被用作固体酸催化剂,证明了它们在酯化过程中的有效性(戈斯滕等人,2016)。

合成和衍生

磺化化合物的合成和衍生在开发具有潜在制药和材料科学应用的新型有机分子中至关重要。例如,已经报道了特定膦氧化物的磺化和酰化,突出了磺化化合物在有机合成中的多功能性(罗等人,2017)。

材料科学

在材料科学中,磺化碳催化剂在游离脂肪酸的酯化和甘油三酯的酯交换反应中显示出有希望的活化/失活特性,强调了磺化材料在生物燃料生产中的重要性(莫等人,2008)。

作用机制

Target of Action

It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s possible that it interacts with its targets through a process similar to the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This process involves the oxidative addition of electrophilic organic groups and transmetalation of nucleophilic organic groups .

Biochemical Pathways

Given its use in proteomics research , it’s plausible that it may influence protein-related pathways.

Result of Action

Given its use in proteomics research , it’s likely that it has some impact at the molecular and cellular levels.

属性

IUPAC Name |

2-(3-bromophenyl)sulfonylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4S/c9-6-2-1-3-7(4-6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXONNCWYTKBDGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)S(=O)(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3937-93-7 |

Source

|

| Record name | 2-(3-bromobenzenesulfonyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

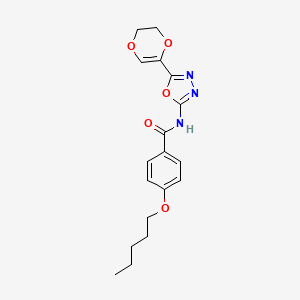

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2503953.png)

![4-ethyl-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2503954.png)

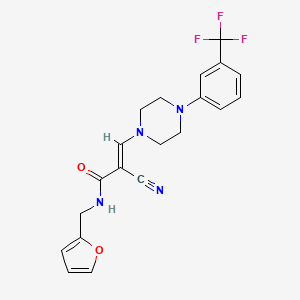

![N'-[(1E)-(3-chlorophenyl)methylidene]-1-(4-methylbenzenesulfonyl)piperidine-4-carbohydrazide](/img/structure/B2503955.png)

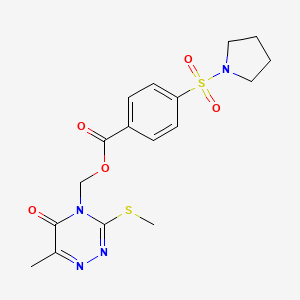

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)

![N-Methyl-1-[3-(3-methylbutyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2503969.png)